![molecular formula C6H7ClN2O B3032146 4-Aminonicotinaldehyde dihydrochloride CAS No. 1159822-25-9](/img/structure/B3032146.png)
4-Aminonicotinaldehyde dihydrochloride
Overview
Description
4-Aminonicotinaldehyde dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O . It has an average mass of 195.046 Da and a monoisotopic mass of 194.001373 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 4-Aminonicotinaldehyde dihydrochloride consists of 6 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 195.04 g/mol.Scientific Research Applications
Synthesis of Metal Complexes
4-Aminonicotinaldehyde dihydrochloride can be used to synthesize metal complexes of Ni(II), Pd(II), Co(II), and Cu(II). These complexes have been characterized using various analytical and spectroscopic techniques .
Anticancer Activity
The metal complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have shown promising anticancer activity. For instance, the [Ni(ANA) 2Cl 2] complex showed good activity against HeLa and MCF-7 cancer cell lines. Similarly, the [Pd(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes were effective against HeLa, and the [Co(ANA) 2Cl 2] complex was effective against MCF-7 .
Antimicrobial Activity
The [Co(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have demonstrated potent antibacterial and antifungal properties .
Antioxidant Activity
These metal complexes have also been investigated for their antioxidant activity through DPPH radical assay. It was found that all the complexes have good radical scavenging capability .
Molecular Docking Studies
Molecular docking studies were carried out for all the metal complexes against EGFR as a target protein. The results strongly correlated with the anticancer activity .
Building Blocks for Pharmaceutically Relevant Compounds
Historically, o-aminoaldehydes, which include 4-Aminonicotinaldehyde, have often been employed as important building blocks for several pharmaceutically relevant compounds like naphthyridine derivatives (for osteoporosis), plant-antitumor agents (camptothecin analogues), and antihistamine and pain-relieving agents (mGlu5 receptor antagonist) .
Mechanism of Action
Target of Action
It is known that similar 4-aminoquinoline compounds, such as chloroquine and amodiaquine, have been used as antimalarial agents, suggesting that 4-aminonicotinaldehyde dihydrochloride may also target the plasmodium parasite .
Mode of Action
Other 4-aminoquinolines are known to inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem which is toxic to the parasite . This suggests that 4-Aminonicotinaldehyde dihydrochloride may have a similar mode of action.
Biochemical Pathways
It is known that similar 4-aminoquinoline compounds affect the digestive vacuole of the intraerythrocytic parasite , which could suggest a similar effect for 4-Aminonicotinaldehyde dihydrochloride.
Pharmacokinetics
Similar 4-aminoquinoline compounds are known for their extensive distribution in tissues and long elimination half-life .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, are used in various environments, including those prevalent in malaria-endemic regions .
properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBDQWKNONIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679362 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
927891-97-2 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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